![molecular formula C12H24ClNO B1453066 4-[2-(4-戊烯氧基)乙基]哌啶盐酸盐 CAS No. 1220028-68-1](/img/structure/B1453066.png)
4-[2-(4-戊烯氧基)乙基]哌啶盐酸盐
描述
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO It is a piperidine derivative, characterized by the presence of a pentenyloxy group attached to the piperidine ring via an ethyl linker
科学研究应用
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 4-Pentenyloxyethanol: This intermediate can be synthesized by reacting 4-penten-1-ol with ethylene oxide under basic conditions.
Formation of 4-[2-(4-Pentenyloxy)ethyl]piperidine: The 4-pentenyloxyethanol is then reacted with piperidine in the presence of a suitable catalyst, such as potassium carbonate, to form the desired piperidine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pentenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentenyloxy group can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Formation of 4-[2-(4-Pentenyloxy)ethyl]piperidine-4-carboxylic acid.
Reduction: Formation of 4-[2-(4-Pentyloxy)ethyl]piperidine.
Substitution: Formation of N-substituted piperidine derivatives.
作用机制
The mechanism of action of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can interact with biological macromolecules, potentially modulating their activity. The pentenyloxy group may also play a role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Butenyloxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Hexenyloxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Pentenyloxy)propyl]piperidine hydrochloride
Uniqueness
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is unique due to its specific pentenyloxy group, which imparts distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
4-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCNBPQANEGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



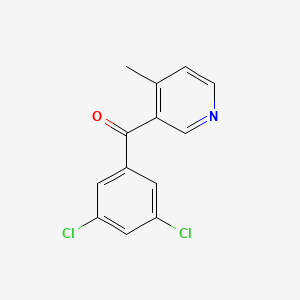
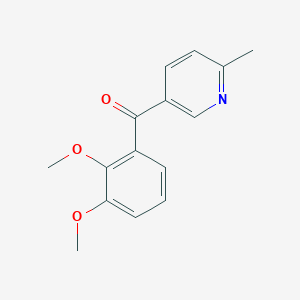
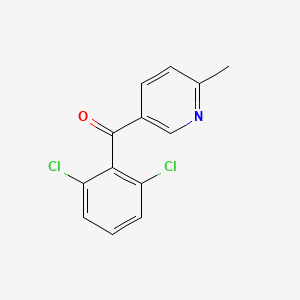

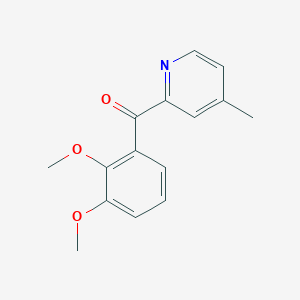

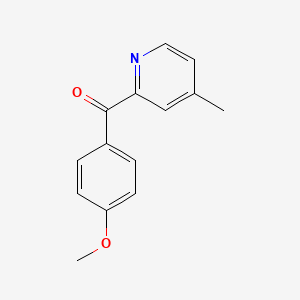
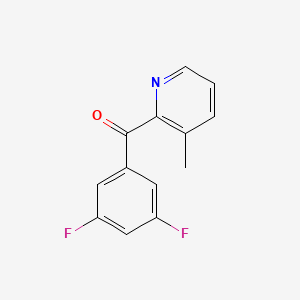

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
